5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione
Description
Properties
CAS No. |
3709-28-2 |
|---|---|
Molecular Formula |
C12H18O4 |
Molecular Weight |
226.27 g/mol |
IUPAC Name |
5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C12H18O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h8-9H,3-7H2,1-2H3 |
InChI Key |
AUPBYTVHJWRWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2CCCCC2)C |
Origin of Product |
United States |
Preparation Methods
Condensation of Cyclohexanone with Meldrum's Acid
The most commonly reported method for synthesizing 5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione involves the condensation of cyclohexanone with Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) under acidic catalysis. This reaction forms an intermediate 5-cyclohexylidene derivative, which upon subsequent reduction yields the target compound.
- Reaction conditions: Typically carried out in the presence of acid catalysts such as sulfuric acid or piperidinium acetate at controlled temperatures to optimize yield and selectivity.
- Mechanism: The reaction proceeds via a Knoevenagel-type condensation between the ketone carbonyl of cyclohexanone and the active methylene group of Meldrum’s acid, forming an unsaturated intermediate (5-cyclohexylidene derivative).
- Reduction step: The double bond in the intermediate is then selectively hydrogenated or chemically reduced to afford the saturated 5-cyclohexyl derivative.
This two-step process can be performed sequentially or in a one-pot manner using appropriate reducing agents.
One-Pot Condensation and Reduction Using Formic Acid and Amines
A patented process describes a one-pot synthesis where the condensation of an aldehyde or ketone with Meldrum’s acid and the subsequent reduction of the unsaturated intermediate are carried out in the presence of formic acid and a secondary or tertiary amine at room temperature.
- Advantages: This method avoids isolation of the intermediate, reduces side product formation (such as Michael adducts), and proceeds under mild conditions with good yields.
- Catalytic system: The formic acid/amine mixture acts both as a catalyst for the condensation and as a selective reducing agent for the alkene double bond.
- Reaction scope: Applicable to various ketones and aldehydes, including cyclohexanone, to produce the corresponding 5-substituted 2,2-dimethyl-1,3-dioxane-4,6-diones.
Alternative Reduction Methods
Reduction of the double bond in the intermediate 5-cyclohexylidene-2,2-dimethyl-1,3-dioxane-4,6-dione can be achieved by:
- Catalytic hydrogenation using palladium on carbon under hydrogen atmosphere.
- Chemical reduction using sodium borohydride or lithium aluminum hydride.
These methods are well-documented and provide efficient conversion to the saturated product.
Detailed Reaction Scheme and Conditions
| Step | Reactants | Conditions | Outcome | Notes |
|---|---|---|---|---|
| 1 | Cyclohexanone + Meldrum’s acid | Acid catalyst (H2SO4 or piperidinium acetate), room temp to mild heat | Formation of 5-cyclohexylidene intermediate | Knoevenagel condensation; water released |
| 2 | Intermediate + Reducing agent | Formic acid + secondary/tertiary amine (room temp) or Pd/C hydrogenation | Reduction of C=C bond to yield target compound | One-pot or sequential; selective reduction |
| 3 | Alternative reduction | NaBH4 or LiAlH4 in suitable solvent | Same as step 2 | Chemical reduction; requires careful handling |
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Condensation + Pd/C Hydrogenation | Cyclohexanone, Meldrum’s acid, Pd/C, H2 | Acid catalysis, H2 atmosphere | ~90 | High yield, clean reaction | Requires hydrogen gas, catalyst |
| One-pot Condensation + Reduction | Cyclohexanone, Meldrum’s acid, formic acid, tertiary amine | Room temperature, mild conditions | 80-85 | Simple, mild, no isolation needed | Sensitive to amine choice |
| Chemical Reduction (NaBH4 or LiAlH4) | Cyclohexanone, Meldrum’s acid, NaBH4 or LiAlH4 | Low temperature, inert atmosphere | 75-85 | Readily available reagents | Requires careful control |
Notes on Industrial Scale Preparation
- The synthesis of Meldrum’s acid itself is typically performed by cyclization of malonic acid with acetone and acetic anhydride under sulfuric acid catalysis.
- Industrial processes favor one-pot methods that minimize purification steps and hazardous reagents.
- Continuous flow reactors can be employed to improve scalability and reproducibility.
- Control of reaction parameters such as temperature, catalyst concentration, and stoichiometry is critical to avoid side reactions such as Michael addition products.
Chemical Reactions Analysis
Types of Reactions
5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the dioxane ring into more reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce a variety of substituted dioxane derivatives .
Scientific Research Applications
Applications in Organic Synthesis
Intermediate in Organic Reactions
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its dioxane structure allows for various functional group transformations, making it a valuable building block in organic chemistry.
Synthesis of Derivatives
5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione can be modified to produce derivatives with enhanced properties. For instance, substituents such as methoxy or acetyl groups can be introduced to alter solubility and reactivity.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-(3,4-Dimethoxyphenylmethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione | Contains methoxy groups | Enhanced solubility and potential biological activity |
| 5-(3-Methylphenyl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Methyl substituent on phenyl group | Different electronic properties affecting reactivity |
| 5-Cyclopentylidene-2,2-dimethyl-1,3-dioxane-4,6-dione | Cyclopentyl instead of cyclohexyl | Smaller ring size may influence stability and reactivity |
| 5-Acetyl-2,2-dimethyl-1,3-dioxane-4,6-dione | Acetyl group present | Potentially different reactivity due to carbonyl presence |
Pharmaceutical Development
Potential Therapeutic Applications
The compound's unique structure makes it a candidate for pharmaceutical development. Research indicates that derivatives of this compound exhibit biological activity that could be leveraged for drug design. For example:
- Anti-inflammatory Agents : Some derivatives have shown promise in reducing inflammation in preclinical studies.
- Anticancer Properties : Preliminary research suggests that certain modifications may enhance cytotoxicity against cancer cell lines.
Case Studies
Synthesis and Evaluation of Derivatives
A study focused on synthesizing various derivatives of this compound to evaluate their biological activities. The results indicated that specific modifications led to increased potency against targeted cell lines.
Comparative Analysis with Similar Compounds
Researchers conducted comparative studies between this compound and its structural analogs. Findings highlighted how variations in substituents influenced both reactivity and biological activity.
Mechanism of Action
The mechanism of action of 5-CYCLOHEXYL-2,2-DIMETHYL-[1,3]DIOXANE-4,6-DIONE involves its ability to undergo various chemical transformations. The compound’s molecular targets and pathways include interactions with enzymes and receptors, leading to its biological effects. The exact mechanisms are still under investigation, but its unique structure allows it to participate in diverse chemical reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of 1,3-dioxane-4,6-dione derivatives arises from variations in the 5-position substituent. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of 1,3-Dioxane-4,6-dione Derivatives
Key Comparative Insights
Steric and Electronic Effects :
- The cyclohexyl group in the target compound provides significant steric bulk, reducing reaction rates in nucleophilic additions compared to smaller substituents like cyclopentyl or cyclobutyl .
- Aromatic substituents (e.g., 4-fluorobenzylidene) introduce conjugation, enabling π-π interactions and stabilizing crystal packing via weak hydrogen bonds .
Synthetic Applications: Cyclohexyl derivatives are preferred in radical reactions due to their stability under harsh conditions (e.g., triethylborane-induced reactions) . Benzylidene analogs (e.g., 5-arylmethylene) are pivotal in Knoevenagel condensations for synthesizing α,β-unsaturated carbonyl compounds .
Crystallographic Behavior: The 4-hydroxybenzylidene derivative forms dimeric structures via O–H⋯O hydrogen bonds, whereas the cyclohexyl analog lacks hydrogen-bond donors, resulting in less ordered crystalline phases .
Thermal and Solubility Properties :
- Cycloalkyl substituents (e.g., cyclohexyl, cyclopentyl) enhance thermal stability but reduce solubility in polar solvents compared to aryl or aliphatic analogs .
Case Study: Reactivity in Radical Reactions
A study comparing 5-cyclohexyl and 5-(4-methoxyphenyl) derivatives demonstrated that the cyclohexyl group suppresses undesired side reactions in triethylborane-induced radical pathways due to its electron-withdrawing nature and steric protection of the dioxane ring . In contrast, aryl-substituted analogs exhibited faster reaction kinetics but lower selectivity .
Biological Activity
5-Cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione, also known as Meldrum's acid derivative, is an organic compound with the molecular formula C12H18O4. This compound has garnered attention in the fields of organic synthesis and medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in research and medicine, and relevant case studies.
The compound features a dioxane ring substituted with cyclohexyl and dimethyl groups, which contribute to its steric and electronic properties. The following table summarizes key chemical properties:
| Property | Value |
|---|---|
| CAS No. | 3709-28-2 |
| Molecular Formula | C12H18O4 |
| Molecular Weight | 226.27 g/mol |
| IUPAC Name | This compound |
| InChI Key | AUPBYTVHJWRWKM-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to undergo various chemical transformations that interact with biological molecules. It has been shown to participate in nucleophilic substitution reactions and can act as a precursor for various bioactive compounds. The compound's interactions with enzymes and receptors are still under investigation, but preliminary studies suggest that it may influence metabolic pathways related to cancer and inflammation.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Anticancer Potential : Preliminary studies have suggested that derivatives of dioxane compounds can inhibit tumor growth by interfering with cellular signaling pathways involved in cancer progression. For instance, compounds similar to this compound have shown cytotoxic effects on various cancer cell lines.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic processes. For example, studies have indicated that it can inhibit histone methyltransferases, which play a crucial role in gene regulation.
Case Studies
-
Histone Methyltransferase Inhibition :
A study published in Nature reported the discovery of a novel chemotype that includes derivatives similar to this compound. These compounds were shown to inhibit G9a/GLP methyltransferases with IC50 values indicating significant potency against these targets . -
Cytotoxicity Against Cancer Cells :
In vitro assays demonstrated that the compound exhibited cytotoxic effects on several cancer cell lines. The mechanisms involved were linked to apoptosis induction and disruption of cell cycle progression .
Applications in Research and Medicine
The unique properties of this compound make it a valuable candidate for various applications:
- Organic Synthesis : It is utilized as a building block in the synthesis of complex heterocyclic compounds.
- Drug Development : Research is ongoing to explore its potential as a therapeutic agent or precursor in drug synthesis due to its ability to modify biological targets effectively.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-cyclohexyl-2,2-dimethyl-1,3-dioxane-4,6-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via condensation reactions between isopropylidene malonate and cyclohexyl aldehyde derivatives. A green chemistry approach using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in aqueous media has been reported for analogous 5-arylmethylene derivatives, achieving high yields (>85%) under neutral conditions with short reaction times (1–2 hours) . Thermal stability of intermediates should be monitored via TGA/DSC to avoid decomposition during synthesis .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical for confirming the cyclohexyl substitution pattern and dioxane ring conformation, as demonstrated for structurally similar compounds (mean C–C bond precision: ±0.002–0.004 Å) . Complement with H/C NMR to verify methyl and cyclohexyl proton environments, and IR spectroscopy to confirm carbonyl stretching frequencies (~1750–1850 cm) .
Q. How does the cyclohexyl substituent affect the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Perform accelerated stability studies using HPLC-UV to track degradation products. The bulky cyclohexyl group may enhance steric protection of the dioxane ring compared to aryl derivatives, but thermal gravimetric analysis (TGA) is recommended to identify decomposition thresholds (>150°C based on analogous compounds) .
Advanced Research Questions
Q. What computational strategies can optimize the synthesis of 5-cyclohexyl derivatives while minimizing byproducts?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify transition states. ICReDD’s integrated computational-experimental workflow combines reaction path searches with machine learning to narrow optimal conditions (e.g., solvent polarity, catalyst loading), reducing trial-and-error experimentation .
Q. How can factorial design improve yield in large-scale synthesis?
- Methodological Answer : Apply a 2 factorial design to screen variables: catalyst concentration (0.5–2 mol%), temperature (25–60°C), and reaction time (1–4 hours). For analogous dioxane derivatives, interaction effects between temperature and catalyst loading accounted for >30% yield variation . Use ANOVA to prioritize significant factors.
Q. What structural features govern the compound’s potential biological activity?
- Methodological Answer : Compare the hydrogen-bonding network (via SC-XRD) and lipophilicity (logP calculations) of 5-cyclohexyl derivatives to bioactive analogs. For example, 5-arylidene derivatives exhibit antimicrobial activity correlated with electron-withdrawing substituents . Perform molecular docking to assess interactions with target enzymes (e.g., cyclooxygenase) .
Q. How to resolve contradictions in reported crystallographic data for similar dioxane derivatives?
- Methodological Answer : Replicate crystallization using multiple solvents (e.g., ethanol, DCM) to assess polymorphism. For example, 5-(4-hydroxybenzylidene) derivatives form inverted dimers via O–H···O bonds in ethanol but adopt monomeric packing in apolar solvents . Validate with Hirshfeld surface analysis to quantify intermolecular interactions .
Q. What role does the dioxane ring conformation play in reactivity?
- Methodological Answer : The 1,3-dioxane ring typically adopts a boat conformation, as observed in SC-XRD studies. Distortion angles (>10°) impact nucleophilic attack sites—use NBO analysis to quantify orbital interactions and predict regioselectivity in alkylation or acyl substitution reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
